(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide synthesis pathway
(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide synthesis pathway
An In-Depth Technical Guide to the Synthesis of (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Introduction: A Keystone Chiral Auxiliary
(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a sophisticated chiral molecule of significant interest in medicinal chemistry and asymmetric synthesis.[1][2] Its structural rigidity and defined stereochemistry, derived from the natural amino acid (R)-proline, make it an invaluable chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to bias the stereochemical outcome of a reaction, and are subsequently removed. This target molecule, often referred to as (R)-BPB, is particularly renowned for its application in the stereoselective synthesis of non-proteinogenic amino acids, which are critical building blocks for novel pharmaceuticals.[3][4]
This guide provides a comprehensive overview of the synthetic pathway to (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. The synthesis is conceptually straightforward, involving two primary transformations: the N-alkylation of (R)-proline and the subsequent amide bond formation with 2-aminobenzophenone. However, the practical execution, particularly the amide coupling step, presents unique challenges due to the steric hindrance and low nucleophilicity of the aniline nitrogen in 2-aminobenzophenone.[5]
Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The primary disconnection is at the amide bond, yielding a proline-derived carboxylic acid and an aromatic amine. A second disconnection at the pyrrolidine nitrogen reveals the two principal starting materials: (R)-proline and benzyl bromide, alongside 2-aminobenzophenone.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway and Mechanistic Insights
The synthesis is executed in a two-step sequence that builds upon the retrosynthetic blueprint.
Step 1: Synthesis of (R)-1-Benzylpyrrolidine-2-carboxylic acid ((R)-N-Benzylproline)
The initial step involves the nucleophilic substitution of a benzyl halide with the secondary amine of (R)-proline. This N-alkylation reaction is typically performed under basic conditions to deprotonate the carboxylic acid and the amine, enhancing the nucleophilicity of the nitrogen atom.
Causality of Experimental Choices:
-
Base (Potassium Hydroxide): A strong base like KOH is used to deprotonate both the carboxylic acid and the secondary amine of proline. This serves a dual purpose: it prevents the amine from being protonated and rendered non-nucleophilic, and it increases the solubility of the proline salt in the reaction medium.
-
Solvent (Isopropanol): Isopropanol is a suitable polar protic solvent that can dissolve the proline salt and the benzyl halide, facilitating the reaction.
-
Temperature (40°C): Moderate heating is applied to increase the reaction rate without promoting significant side reactions or degradation.[6]
Caption: Key steps in the amide coupling reaction.
Experimental Protocols
The following protocols are synthesized from methodologies reported in the chemical literature and patents. [6][7]Researchers should conduct their own risk assessments before proceeding.
Protocol 1: Synthesis of (R)-N-Benzylproline
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| (R)-Proline | 1.0 | 115.13 | 10.0 g |
| Potassium Hydroxide (KOH) | 3.0 | 56.11 | 14.6 g |
| Benzyl Bromide | 1.2 | 171.04 | 17.8 g |
| Isopropanol | - | - | 200 mL |
| 6 M Hydrochloric Acid (HCl) | - | - | As needed |
| Chloroform | - | - | 150 mL |
Procedure:
-
To a 500 mL round-bottom flask, add (R)-proline (10.0 g) and isopropanol (200 mL).
-
Add potassium hydroxide (14.6 g) to the suspension and stir the mixture at 40°C until a clear solution is obtained.
-
Add benzyl bromide (17.8 g) dropwise to the solution while maintaining the temperature at 40°C.
-
Stir the reaction mixture at 40°C for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Carefully adjust the pH of the mixture to 4-5 by adding 6 M HCl. A precipitate will form.
-
Add chloroform (150 mL) and stir the biphasic mixture vigorously overnight.
-
Filter the resulting precipitate (inorganic salts) and wash it with a small amount of chloroform.
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from acetone to afford (R)-N-benzylproline as a white solid. A typical yield is around 60-70%. [6]
Protocol 2: Synthesis of (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| (R)-N-Benzylproline | 1.2 | 205.25 | 5.0 g |
| Thionyl Chloride (SOCl₂) | 1.3 | 118.97 | 3.8 g |
| 2-Aminobenzophenone | 1.0 | 197.24 | 4.0 g |
| Acetonitrile | - | - | 100 mL |
| N,N-Dimethylformamide (DMF) | Catalytic | - | ~0.2 mL |
Procedure:
-
In a dry 250 mL three-neck flask under a nitrogen atmosphere, suspend (R)-N-benzylproline (5.0 g) in anhydrous acetonitrile (80 mL).
-
Add a catalytic amount of DMF (~0.2 mL).
-
Cool the suspension to -10°C in an ice-salt bath.
-
Add thionyl chloride (3.8 g) dropwise over 20 minutes, ensuring the temperature does not rise above -5°C.
-
Stir the mixture at -10°C for 1-2 hours. The suspension should become a clear solution as the acid chloride forms.
-
In a separate flask, dissolve 2-aminobenzophenone (4.0 g) in anhydrous acetonitrile (20 mL).
-
Add the 2-aminobenzophenone solution dropwise to the cold acid chloride solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the title compound as a colorless solid. Yields are reported in the range of 74-85%. [7]
Product Characterization
The identity and purity of the final product, (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, must be confirmed through standard analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.
-
Mass Spectrometry: To verify the molecular weight (C₂₅H₂₄N₂O₂, MW = 384.47 g/mol ). [8]* HPLC: To determine the enantiomeric and chemical purity.
-
X-ray Crystallography: Provides unambiguous confirmation of the structure and its absolute stereochemistry. The crystal structure of this compound has been reported, confirming the (R) configuration and revealing details about its solid-state conformation, including an intramolecular hydrogen bond. [3][4][9]
Conclusion
The synthesis of (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a robust and well-documented process that provides access to a valuable chiral auxiliary. While the pathway is conceptually simple, success hinges on the careful execution of the amide coupling step, which requires the activation of a sterically encumbered carboxylic acid to react with a poorly nucleophilic amine. The use of a thionyl chloride-mediated acid chloride formation under controlled, low-temperature conditions provides a reliable and high-yielding route to this important chemical entity. This guide offers researchers a detailed framework for understanding and implementing this synthesis in a laboratory setting.
References
-
Nayab, S., Lee, H.-I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2478. Available at: [Link]
-
ResearchGate. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Retrieved from [Link]
- Google Patents. (2008). EP1918276A1 - Production method of optically active 2-[ (n-benzylprolyl) amino ] benzophenone compound.
-
Belokon, Y. N., et al. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Synthesis, 2007(15), 2349-2364. Available at: [Link]
-
ResearchGate. (2014). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation of N-benzylproline esters 1 and 3. Retrieved from [Link]
-
Ueki, H., Ellis, T. K., Martin, C. H., Boettiger, T. U., Bolene, S. B., & Soloshonok, V. A. (2003). Improved synthesis of proline-derived Ni(II) complexes of glycine: versatile chiral equivalents of nucleophilic glycine for general asymmetric synthesis of alpha-amino acids. The Journal of Organic Chemistry, 68(18), 7104–7107. Available at: [Link]
-
PubChem. (n.d.). N-Benzyl-L-proline. Retrieved from [Link]
-
PubChem. (n.d.). (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Retrieved from [Link]
-
Sci-Hub. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Retrieved from [Link]
- Google Patents. (1988). SU1384580A1 - Method of producing (s)-2-n-(nъ-benzylprolyl) aminobenzophenones.
-
National Center for Biotechnology Information. (2019). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Catalysis, 9(10), 9674-9680. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. The Journal of Organic Chemistry, 82(24), 13549-13555. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved synthesis of proline-derived Ni(II) complexes of glycine: versatile chiral equivalents of nucleophilic glycine for general asymmetric synthesis of alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 7. EP1918276A1 - Production method of optically active 2- [ (N-Benzylprolyl) Amino ] Benzophenone compound - Google Patents [patents.google.com]
- 8. (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | C25H24N2O2 | CID 980838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sci-hub.ru [sci-hub.ru]
